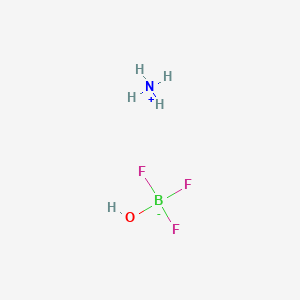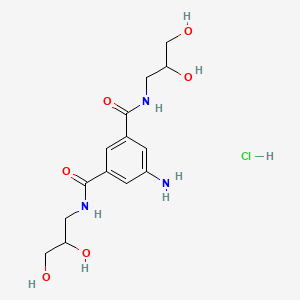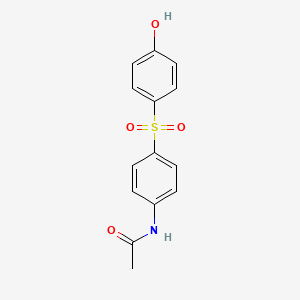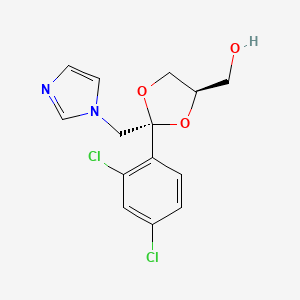
1-(2-Furyl)ethanol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Furyl)ethanol-d3 is a deuterium-labeled analog of 1-(2-Furyl)ethanol. This compound is characterized by the presence of a furan ring attached to an ethanol group, with three deuterium atoms replacing three hydrogen atoms. The molecular formula for this compound is C6H5D3O2, and it has a molecular weight of 115.15 . This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Furyl)ethanol-d3 can be synthesized through several methods. One common approach involves the reduction of 2-furyl methyl ketone using deuterium-labeled reducing agents. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the reduction process .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and specialized equipment to ensure the purity and consistency of the product. The process may include multiple steps of purification, such as distillation and crystallization, to achieve the desired isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Furyl)ethanol-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-furyl methyl ketone-d3 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2-furyl methanol-d3, especially when using deuterium-labeled reducing agents.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Deuterium-labeled reducing agents, such as lithium aluminum deuteride.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogen substitution.
Major Products Formed:
Oxidation: 2-furyl methyl ketone-d3.
Reduction: 2-furyl methanol-d3.
Substitution: Various substituted furyl ethanol derivatives.
Applications De Recherche Scientifique
1-(2-Furyl)ethanol-d3 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Furyl)ethanol-d3 involves its interaction with various molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic fate and interactions. The furan ring structure is known to exhibit various biological activities, including antimicrobial and anti-inflammatory effects . The compound’s mechanism of action is often studied using advanced analytical techniques, such as NMR and mass spectrometry, to elucidate its effects at the molecular level .
Comparaison Avec Des Composés Similaires
1-(2-Furyl)ethanol-d3 can be compared with other similar compounds, such as:
1-(2-Furyl)ethanol: The non-deuterated analog, which shares similar chemical properties but lacks the isotopic labeling.
2-Furyl methyl ketone-d3: Another deuterium-labeled furan derivative, used in similar research applications.
2-Furyl methanol-d3: A reduced form of this compound, also used in metabolic and chemical studies.
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The isotopic labeling allows for detailed tracking and analysis in various scientific fields, making it a valuable tool for researchers .
Propriétés
Numéro CAS |
132331-94-3 |
|---|---|
Formule moléculaire |
C₆H₅D₃O₂ |
Poids moléculaire |
115.15 |
Synonymes |
α-(Methyl-d3)-2-furanmethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1145196.png)




